hAChE-IN-2

hAChE inhibition Pyrazine derivative IC50

Standard single-target AChE inhibitors (e.g., donepezil) cannot address tau pathology, limiting Alzheimer's research models. hAChE-IN-2 (compound 21) is a pyrazine-based multi-target directed ligand (MTDL) that simultaneously inhibits: • Human acetylcholinesterase: IC50 = 0.71 µM • Tau oligomerization: EC50 = 2.21 µM Validated in SH-SY5Y cellular models. Superior benchmark for SAR campaigns requiring dual-pathway engagement.

Molecular Formula C22H23FN4O2
Molecular Weight 394.4 g/mol
Cat. No. B12395105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehAChE-IN-2
Molecular FormulaC22H23FN4O2
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=NC=CN=C4
InChIInChI=1S/C22H23FN4O2/c1-29-19-4-2-3-18(22(19)28)21(16-5-7-17(23)8-6-16)27-13-11-26(12-14-27)20-15-24-9-10-25-20/h2-10,15,21,28H,11-14H2,1H3
InChIKeyMIPKSQSAVXXZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hAChE-IN-2 for Alzheimer's Disease Research


hAChE-IN-2 (also known as compound 21) is a pyrazine-based multi-target directed ligand (MTDL) developed as a research tool for Alzheimer's disease (AD). It functions as a dual inhibitor of human acetylcholinesterase (hAChE) and tau protein oligomerization, two key pathological hallmarks of AD [1]. This compound was identified through a multicomponent Petasis reaction and is characterized by its ability to simultaneously address cholinergic deficits and tau pathology in cellular models, differentiating it from single-target AChE inhibitors [1].

1
Dual hAChE and tau protein inhibition study fit
2
Supports cellular Alzheimer's disease model investigations
3
Pyrazine-based multi-target directed ligand (MTDL) tool compound

Why hAChE-IN-2 Cannot Be Substituted


Generic substitution with standard AChE inhibitors like donepezil or other single-target compounds is scientifically inadequate when the research objective involves tau pathology or multi-target mechanisms. hAChE-IN-2 possesses a quantifiable dual-action profile, inhibiting both hAChE (IC50: 0.71 μM) and tau oligomerization (EC50: 2.21 μM), a functional property absent in conventional cholinesterase inhibitors [1]. Substituting with a compound that lacks tau-modulating activity would fail to replicate the multi-faceted cellular outcomes, particularly in models of tauopathy, and would invalidate experimental conclusions regarding the synergistic effects of dual-pathway engagement [1].

Standard single-target AChE inhibitors (e.g., donepezil) do not modulate tau oligomerization; dual-pathway cellular outcomes may not be replicated.
Structural analogs within the pyrazine series may exhibit shifted hAChE and tau inhibition profiles, requiring batch-specific validation for consistent multi-target readouts.

hAChE-IN-2 Head-to-Head Comparisons


hAChE Inhibitory Potency vs. Analog

hAChE-IN-2 (Compound 21) demonstrates superior inhibitory potency against human acetylcholinesterase compared to its closely related structural analog, Compound 24 (hAChE-IN-1), within the same study. Both compounds were synthesized and evaluated under identical conditions [1].

hAChE Inhibition vs. Analog
Head-to-head
hAChE-IN-2 IC50 0.71 µM
vs.
Compound 24 IC50 1.09 µM
Reported 1.54-fold hAChE IC50 difference; supports selection for dual-pathway studies.
Parallel synthesis and assay conditions, same study.
hAChE inhibition Pyrazine derivative IC50

Tau Oligomerization Inhibition Advantage

hAChE-IN-2 (Compound 21) exhibits greater efficacy in inhibiting cellular tau oligomerization compared to its analog Compound 24, a key feature for multi-target directed ligand (MTDL) development [1].

Tau Oligomerization Inhibition
Head-to-head
hAChE-IN-2 EC50 2.21 µM
vs.
Compound 24 EC50 2.71 µM
Reported tau inhibition EC50 difference; supports tau-AChE axis investigation.
Cellular tau FRET assay, parallel evaluation.
Tau oligomerization Cellular assay EC50

Neuroprotection vs. Donepezil

In a direct comparison, hAChE-IN-2 demonstrated significantly greater neuroprotective activity than the FDA-approved standard-of-care drug donepezil in a cellular model of tauopathy [1].

Neuroprotection vs. Donepezil
Head-to-head
hAChE-IN-2 Reported higher cell viability
vs.
Donepezil Comparator
Reported neuroprotection assay response context in tau-expressing cell model; supports assay benchmarking.
MTT assay, tau-expressing SH-SY5Y cells, 1-10 µM range.
Neuroprotection MTT assay Donepezil

hAChE-IN-2 Research Applications


MTDL Synergy in AD Models

Given its dual inhibition of hAChE (IC50: 0.71 μM) and tau oligomerization (EC50: 2.21 μM), hAChE-IN-2 is the optimal tool compound for exploring the synergistic effects of simultaneously targeting cholinergic dysfunction and tau pathology in cellular models of Alzheimer's disease [1].

SAR Studies of Pyrazine MTDLs

As a potent pyrazine derivative with well-characterized activity against both hAChE and tau, hAChE-IN-2 serves as a superior benchmark for SAR campaigns aimed at optimizing dual-action anti-AD agents. Its 1.54-fold higher hAChE potency over Compound 24 provides a clear structure-activity reference point [1].

Neuroprotection in Tauopathy Models

For studies requiring a positive control or a reference compound for neuroprotection assays, hAChE-IN-2 is uniquely suited. Its demonstrated superiority over donepezil in protecting tau-expressing SH-SY5Y cells makes it a more relevant and stringent benchmark for evaluating novel neuroprotective candidates [1].

Application
Selection Property
Validation Focus
Dual-pathway AD model studies
hAChE/tau dual inhibition profile
Cellular dual-pathway endpoint validation
Pyrazine MTDL SAR exploration
hAChE potency and tau inhibition data
Structure-activity relationship benchmarking
Tauopathy neuroprotection assays
Neuroprotection assay response profile
Cell viability endpoint in tau-expressing models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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